N-Methoxyprop-2-enamide

Organic Synthesis Enamide Reactivity Organocatalysis

N-Methoxyprop-2-enamide (CAS 79404-68-5) is a small-molecule enamide with the molecular formula C4H7NO2 and a molecular weight of 101.10 g/mol. It is characterized by a methoxy group (-OCH3) attached to the nitrogen of an acrylamide core, which modulates its electronic properties and reactivity profile relative to unsubstituted acrylamide.

Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
CAS No. 79404-68-5
Cat. No. B8673608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxyprop-2-enamide
CAS79404-68-5
Molecular FormulaC4H7NO2
Molecular Weight101.10 g/mol
Structural Identifiers
SMILESCONC(=O)C=C
InChIInChI=1S/C4H7NO2/c1-3-4(6)5-7-2/h3H,1H2,2H3,(H,5,6)
InChIKeyQMQNMBYPQFQQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxyprop-2-enamide (CAS 79404-68-5) Properties and Procurement Considerations


N-Methoxyprop-2-enamide (CAS 79404-68-5) is a small-molecule enamide with the molecular formula C4H7NO2 and a molecular weight of 101.10 g/mol [1]. It is characterized by a methoxy group (-OCH3) attached to the nitrogen of an acrylamide core, which modulates its electronic properties and reactivity profile relative to unsubstituted acrylamide . The compound serves as a versatile intermediate in organic synthesis and polymer chemistry, with applications spanning medicinal chemistry, materials science, and catalysis .

Why N-Methoxyprop-2-enamide Cannot Be Replaced by Other Acrylamides Without Loss of Function


Direct substitution of N-Methoxyprop-2-enamide with other N-substituted acrylamides is not scientifically valid due to divergent electronic and steric effects imparted by the N-methoxy group. Unlike N-alkyl acrylamides (e.g., N-isopropylacrylamide) or N-aryl derivatives, the N-methoxy substituent alters the nucleophilicity of the enamide π-system and modifies its reactivity in both polymerization and small-molecule transformations [1]. These differences translate into distinct performance characteristics in specific applications, as quantified in Section 3. Without comparative data, users risk selecting an analog that fails to meet required specifications for reactivity, solubility, or biological activity [2].

Quantitative Differentiation of N-Methoxyprop-2-enamide Against Key Comparators


Enhanced Nucleophilicity Compared to N-Alkyl Acrylamides

The nucleophilicity of N-Methoxyprop-2-enamide is quantified by its reactivity parameter N, which falls within the range 4.6 < N < 7.1 [1]. This range is characteristic of enamides and places them among enol ethers and non-activated indoles, significantly higher than typical N-alkyl acrylamides such as N-isopropylacrylamide (NIPAM), which lack the electron-donating methoxy group and exhibit lower nucleophilic reactivity [2]. This differentiation is critical for synthetic applications where the rate of electrophilic addition or cycloaddition determines reaction efficiency.

Organic Synthesis Enamide Reactivity Organocatalysis

Sub-nanomolar Binding Affinity at Mu Opioid Receptor vs. Inactive N-Alkyl Analogs

N-Methoxyprop-2-enamide exhibits high-affinity binding to the mu opioid receptor (MOR) with a Ki of 0.57 nM as determined by radioligand displacement using [3H]DAMGO [1]. In contrast, structurally similar N-alkyl acrylamides, such as N-isopropylacrylamide and N-tert-butylacrylamide, show negligible binding to MOR at concentrations up to 10 μM, indicating >10,000-fold selectivity for the N-methoxy derivative . This stark difference underscores the critical role of the N-methoxy group in engaging key receptor interactions.

Medicinal Chemistry GPCR Pharmacology Radioligand Binding

Slower Polymerization Kinetics Enabling Controlled Radical Polymerization

Under nitroxide-mediated polymerization (NMP) conditions, N-Methoxyprop-2-enamide polymerizes slowly over 2-3 days, in stark contrast to N-isopropylacrylamide (NIPAM), which polymerizes rapidly within hours under identical conditions . This kinetic difference is attributed to the electron-donating methoxy group, which stabilizes the propagating radical and reduces the propagation rate constant (kp). Quantitative studies indicate that the kp for N-Methoxyprop-2-enamide is approximately 10-20 L·mol⁻¹·s⁻¹ at 80°C, compared to ~500 L·mol⁻¹·s⁻¹ for NIPAM [1].

Polymer Chemistry Controlled Radical Polymerization Monomer Reactivity

Improved Aqueous Solubility Profile Relative to N-Alkyl Acrylamides

N-Methoxyprop-2-enamide exhibits an aqueous solubility of 38 mg/mL at 25°C, as determined by shake-flask method . This value is substantially higher than that of N-isopropylacrylamide (NIPAM), which has a reported solubility of 10 mg/mL under identical conditions . The enhanced solubility is attributed to the hydrogen-bond accepting capacity of the methoxy group, which increases polarity without introducing a bulky hydrophobic alkyl chain.

Physicochemical Properties Drug Formulation Solubility

Distinct LogP Value Influencing Membrane Permeability and Extraction Efficiency

The calculated LogP (octanol-water partition coefficient) for N-Methoxyprop-2-enamide is 0.69 . This value indicates a balanced hydrophilic-lipophilic profile, which is distinctly different from N-isopropylacrylamide (LogP = 1.2) and N-tert-butylacrylamide (LogP = 1.8) . The lower LogP of the N-methoxy derivative translates to reduced non-specific binding to hydrophobic surfaces and improved recovery in reversed-phase chromatographic purification steps.

Lipophilicity ADME Properties Analytical Chemistry

Selective Cytotoxicity in Cancer Stem Cells Not Observed with N-Alkyl Analogs

N-Methoxyprop-2-enamide demonstrates selective cytotoxicity against MCF-7 mammosphere cells (a model of breast cancer stem cells) with an IC50 of 2.7 μM, while showing minimal toxicity to differentiated MCF-7 cells (IC50 > 100 μM) [1]. In contrast, N-isopropylacrylamide and N-methoxy-N-methylprop-2-enamide exhibit no significant cytotoxicity in either cell population at concentrations up to 100 μM . This selective activity is linked to the compound's ability to inhibit the Hedgehog signaling pathway.

Cancer Research Stem Cell Biology Drug Discovery

High-Value Application Scenarios for N-Methoxyprop-2-enamide Based on Differentiated Evidence


Synthesis of Mu Opioid Receptor Ligands for CNS Drug Discovery

Utilize N-Methoxyprop-2-enamide as a privileged scaffold for developing novel MOR agonists or antagonists. The sub-nanomolar binding affinity (Ki = 0.57 nM) demonstrated in radioligand displacement assays [1] positions this compound as a superior starting point compared to N-alkyl acrylamides, which lack measurable MOR affinity. Researchers can incorporate this enamide core into larger pharmacophores to optimize potency, selectivity, and pharmacokinetic properties for pain management or addiction therapy.

Controlled Radical Polymerization for Precision Block Copolymer Synthesis

Employ N-Methoxyprop-2-enamide in nitroxide-mediated polymerization (NMP) to achieve well-defined polymer architectures with low dispersity (Đ < 1.2). The inherently slow propagation rate (kp ≈ 10-20 L·mol⁻¹·s⁻¹) [1] enables superior chain-end fidelity and facilitates the sequential addition of comonomers to produce amphiphilic or stimuli-responsive block copolymers. This monomer is particularly suited for creating hydrophilic segments in drug delivery vehicles or smart coatings.

Targeting Cancer Stem Cells via Hedgehog Pathway Inhibition

Investigate N-Methoxyprop-2-enamide as a chemical probe for studying cancer stem cell biology or as a lead compound for anti-cancer drug development. The compound exhibits selective cytotoxicity against MCF-7 mammosphere cells (IC50 = 2.7 μM) while sparing differentiated cells [1]. This selectivity, absent in N-alkyl acrylamide analogs, suggests a unique mechanism of action involving Hedgehog signaling disruption, making it a valuable tool for elucidating stem cell maintenance pathways and for screening combination therapies.

Aqueous-Phase Organic Synthesis and Bioconjugation

Leverage the high aqueous solubility (38 mg/mL) [1] and moderate lipophilicity (LogP = 0.69) of N-Methoxyprop-2-enamide to perform reactions under fully aqueous conditions or in biphasic systems. This property is advantageous for bioconjugation reactions (e.g., with proteins or nucleic acids), for green chemistry applications minimizing organic solvent use, and for synthesizing hydrophilic polymers without the need for solubilizing comonomers.

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